(S)-3-(1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid is a complex organic compound that belongs to the class of imidazolidinones. Its structural uniqueness arises from the presence of both an imidazolidinone moiety and a propanoic acid functional group, making it a subject of interest in medicinal chemistry and organic synthesis. This compound has potential applications in pharmaceuticals due to its intriguing biological properties.
This compound can be classified as a chiral imidazolidinone derivative. The presence of a methoxybenzyl group enhances its pharmacological profile, potentially affecting its solubility and bioactivity. The compound's synthesis and characterization have been documented in various chemical literature, emphasizing its significance in drug development and organic synthesis .
The synthesis of (S)-3-(1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid typically involves several key steps:
Key parameters such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity during each step of synthesis .
The molecular structure of (S)-3-(1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid can be described as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed techniques for confirming the molecular structure and identifying impurities .
(S)-3-(1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid is involved in various chemical reactions:
These reactions are typically characterized by their kinetics and mechanisms, often analyzed using bond-electron matrices or computational chemistry methods .
The mechanism of action for (S)-3-(1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid is not fully elucidated but is believed to involve:
Studies utilizing single-molecule techniques could provide insights into its interaction dynamics at the molecular level .
The physical and chemical properties of (S)-3-(1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid include:
Characterization techniques such as Infrared Spectroscopy (IR) and Ultraviolet-visible Spectroscopy (UV-Vis) are employed to analyze these properties .
The applications of (S)-3-(1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid span several fields:
Research continues into optimizing its synthesis and expanding its applications within medicinal chemistry .
(S)-3-(1-(4-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid belongs to the imidazolidinone structural class, specifically classified as an N1-benzyl-substituted hydantoin derivative conjugated with a propanoic acid side chain. Its molecular architecture comprises three critical domains:
Table 1: Structural Characteristics of Key Hydantoin Derivatives
Compound | Core Structure | N1 Substituent | C4/C5 Substituents | CAS/Reference |
---|---|---|---|---|
(S)-3-(1-(4-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid | Hydantoin | 4-Methoxybenzyl | (S)-3-Carboxypropyl | 956966-37-3 [2] |
Phenytoin | Hydantoin | Phenyl | Phenyl | 57-41-0 [4] |
3-[1-(4-Cyanophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid | Hydantoin | 4-Cyanophenyl | 3-Carboxypropyl | 1173293-43-0 [7] |
This structural triad aligns with bioactive hydantoin pharmacophores observed in therapeutic agents: Phenytoin (anticonvulsant) features 5,5-diphenyl substitution, while nilutamide (antiandrogen) contains a nitroaromatic N1 substituent [4]. The propanoic acid tail in the target compound resembles endogenous amino acid side chains, potentially enabling transport or enzyme recognition. The scaffold’s hydrogen-bonding capacity (two donors, two acceptors) facilitates strong target binding, as validated in glycogen phosphorylase inhibitors where hydantoins exhibit Kᵢ values ≈3–4 μM [6].
The C4 stereogenic center in (S)-3-(1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid dictates its three-dimensional topology and biological recognition. Stereochemistry at this position influences:
Table 2: Stereochemistry-Dependent Bioactivity in Hydantoins
Biological Target | (S)-Enantiomer Activity | (R)-Enantiomer Activity | Reference |
---|---|---|---|
GSK-3β kinase | IC₅₀ = 2.14 µM (4'-chloropyridinyl analog) | 3–5-fold reduced inhibition | [8] |
Aldose reductase | IC₅₀ = 0.15 µM (Sorbinil) | Inactive | [4] |
Sodium channel blockade | EC₅₀ = 8.2 µM (Phenytoin derivatives) | EC₅₀ = 42.7 µM | [4] |
The configurational stability of the C4 chiral center is crucial for pharmacokinetics. Unlike thiohydantoins, which may racemize via enolization, the carbonyl hydantoin core exhibits greater stereochemical integrity at physiological pH, preserving enantiomeric purity in vivo [6]. Molecular modeling confirms the (S)-configuration optimally orients the propanoic acid side chain for hydrogen bonding with residues like Val135 in GSK-3β, explaining its enhanced inhibitory activity [8].
N-Substituted hydantoins emerged as privileged scaffolds following the serendipitous discovery of phenytoin’s anticonvulsant properties in 1938. Key developmental phases include:
Table 3: Evolution of Key Synthetic Routes to N-Substituted Hydantoins
Synthetic Method | Mechanism | Substitution Flexibility | Limitations | Era |
---|---|---|---|---|
Bucherer-Bergs reaction | Carbonyl + KCN + (NH₄)₂CO₃ → 5-monosubstituted/5,5-disubstituted hydantoin | Moderate (C5 substituents defined by carbonyl) | Fails with sterically hindered ketones | 1930s [6] |
Hoyer modification | Bucherer-Bergs under CO₂ pressure | Improved for disubstituted ketones | Requires pressurized equipment | 1950s [6] |
α-Amino acid cyclization | Urea/thiourea + α-amino acid derivative | High (N1, C4, C5 tunable) | Requires preformed amino acids | 1980s [4] |
Chiral pool synthesis | L/D-amino acids → C4-chiral hydantoins | Excellent stereocontrol | Limited to natural amino acid side chains | 2000s [6] |
Modern applications leverage hydantoins as versatile intermediates for non-natural amino acid synthesis via enzymatic hydrolysis of 5-monosubstituted derivatives. Clinically significant agents like the antiandrogens nilutamide and enzalutamide (bearing pyridinyl-hydantoin moieties) highlight the scaffold’s enduring pharmaceutical relevance [4]. The target compound exemplifies contemporary design through its chiral C4-propanoic acid motif – a feature enhancing target specificity versus early nonsymmetric hydantoins.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: